N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group substituted with two trifluoromethyl groups, a tetrahydrobenzoazepine ring which is a seven-membered cyclic compound containing a nitrogen atom, and a tetrazole ring which is a five-membered ring containing four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl groups would likely have a significant effect on the chemical properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the benzylamine part could participate in reactions typical of amines, such as acid-base reactions or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and tetrazole groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on related benzazepine derivatives focuses on their synthesis and chemical properties. For example, synthesis techniques for benzazepines and related heterocycles, such as benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, involve multi-step reactions starting from common precursors like 2,4-dimethylaniline or isoxazole derivatives. These processes typically include steps such as N-alkylation, carbamoylation, and cyclization reactions, highlighting the compound's role in exploring novel chemical synthesis pathways and the development of heterocyclic compounds with potential biological activities (Vaid et al., 2014), (Rajanarendar et al., 2013).
Structural Analysis and Characterization
Structural analysis and characterization of benzazepines and azepine derivatives provide insights into their chemical behavior and potential for further modification. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to determine molecular and supramolecular structures, offering a foundation for understanding the compound's reactivity and designing derivatives with desired properties (Acosta Quintero et al., 2018), (Macías et al., 2011).
Potential Biological Activities
While the specific biological activities of N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine have not been detailed, research on structurally related compounds suggests potential applications in developing pharmacologically active agents. For instance, benzazepine derivatives have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties, indicating the broader chemical class's relevance in medicinal chemistry and drug discovery efforts (Rajanarendar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F6N6/c1-13-7-14(2)20-18(8-13)19(5-4-6-30-20)35(21-31-33-34(3)32-21)12-15-9-16(22(24,25)26)11-17(10-15)23(27,28)29/h7-11,19,30H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJIRQQIVAXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NN(N=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine |
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